![molecular formula C9H11Cl2N3 B1462819 [3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride CAS No. 1185293-09-7](/img/structure/B1462819.png)
[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride
Overview
Description
“[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” is a chemical compound that is part of the pyrazole family . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .
Molecular Structure Analysis
The molecular structure of “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H .
Chemical Reactions Analysis
Pyrazole derivatives, such as “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride”, have been shown to exhibit a wide range of chemical and biological properties . They are known to impart biological activity and have become an important synthon in the development of new drugs .
Physical And Chemical Properties Analysis
“[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 246.14 .
Scientific Research Applications
Anticancer Activity
A series of novel compounds, including pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, were synthesized for evaluation against various human cancer cell lines. These compounds demonstrated moderate to significant cytotoxicity, suggesting their potential as anticancer agents. Notably, some analogs showed superior activity compared to the standard drug etoposide, indicating the therapeutic potential of pyrazolyl derivatives in cancer treatment (Alam et al., 2018).
Antimicrobial Activity
Pyrazole and its derivatives exhibit notable antibacterial and antifungal properties. The synthesis of pyrazoles and their reaction with alcohols and amines afforded carbamates and urea derivatives, which showed significant antimicrobial activities. This indicates the utility of pyrazole-based compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Polymerization Catalysts
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions. This showcases the application of pyrazolyl derivatives in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Fluorescent Properties
The synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complexation with ZnCl2 revealed unique phase behavior and fluorescent properties. The complex exhibits room-to-low-temperature phase transitions and becomes a birefringent fluid at high temperatures. This study highlights the potential of pyrazolyl compounds in the development of new materials with special optical properties (Hiscock et al., 2019).
Mechanism of Action
Target of Action
The primary targets of [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of the parasite’s proteins. A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
Future Directions
The future directions for the research and development of “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” and other pyrazole derivatives are likely to focus on their potential applications in various fields, including proteomics research , and the development of new drugs . Further investigation of the crystal packing of these molecules should also be performed .
properties
IUPAC Name |
3-pyrazol-1-ylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;;/h1-7H,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZDLDUZQMWORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.